molecular formula C23H16F2N4O5 B8356299 methyl 4-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-3-nitrobenzoate

methyl 4-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-3-nitrobenzoate

Cat. No. B8356299
M. Wt: 466.4 g/mol
InChI Key: YWDMNBPNFWXOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-3-nitrobenzoate is a useful research compound. Its molecular formula is C23H16F2N4O5 and its molecular weight is 466.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 4-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

methyl 4-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-3-nitrobenzoate

Molecular Formula

C23H16F2N4O5

Molecular Weight

466.4 g/mol

IUPAC Name

methyl 4-[[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]carbamoyl]-3-nitrobenzoate

InChI

InChI=1S/C23H16F2N4O5/c1-34-23(31)14-3-4-17(20(10-14)29(32)33)22(30)26-21-18-9-12(2-5-19(18)27-28-21)6-13-7-15(24)11-16(25)8-13/h2-5,7-11H,6H2,1H3,(H2,26,27,28,30)

InChI Key

YWDMNBPNFWXOEM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)CC4=CC(=CC(=C4)F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(methoxycarbonyl)-2-nitrobenzoic acid (4.8 gr, 21.3 mmol) and thionyl chloride (15.5 mL) were stirred in THF dry (130 mL) at 70° C. for 2 hours. Volatiles were evaporated and the residue dissolved in dry pyridine (100 mL) at 0° C. A solution of 5-(3,5-difluoro-benzyl)-1H-indazol-3-ylamine (4.6 mg, 17.76 mmol) in dry pyridine (10 mL) was added to the cooled reaction mixture. Temperature was allowed to reach room temperature overnight. Reaction was quenched with NaHCO3 sat. sol and extracted with ethyl acetate. Collected organic phases were dried over Na2SO4, filtered and evaporated to dryness. Residue was purified by column chromatography over silica gel (DCM/EtOH/7N NH3 in MeOH=95/5/0.5) affording 5.4 gr (65% yield) of the title compound.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.6 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
65%

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